4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide
Overview
Description
4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C10H17N3O2S and a molecular weight of 243.33 g/mol . This compound is known for its applications in biochemical research, particularly in the field of proteomics . It is a derivative of benzenesulfonamide, which is a class of compounds widely studied for their biological activities.
Scientific Research Applications
4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: In the development of new materials and chemical processes
Safety and Hazards
- Hazard Statements : The compound poses certain hazards, including H302 (harmful if swallowed) , H315 (causes skin irritation) , H319 (causes serious eye irritation) , and H335 (may cause respiratory irritation) .
- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Mechanism of Action
Target of Action
The primary target of 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
They bind to the enzyme and prevent it from catalyzing the conversion of carbon dioxide to bicarbonate and protons .
Biochemical Pathways
The inhibition of Carbonic Anhydrase 2 by 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide can affect various biochemical pathways. Carbonic anhydrase plays a crucial role in maintaining acid-base balance in the body, participating in transport of carbon dioxide from tissues to lungs. Inhibition of this enzyme can disrupt these processes .
Pharmacokinetics
Like other sulfonamides, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide’s action would primarily be the result of inhibited carbonic anhydrase activity. This could lead to a decrease in the rate of carbon dioxide transport from tissues to the lungs and a disruption in the acid-base balance in the body .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide. For instance, extreme pH values could affect the ionization state of the compound, potentially impacting its absorption and distribution. Similarly, high temperatures could lead to degradation of the compound, reducing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with 2-(dimethylamino)ethylamine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound . The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide
- N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives
- 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide
Uniqueness
4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide is unique due to its specific structure, which allows it to interact with carbonic anhydrase IX selectively. This selectivity makes it a valuable compound in the development of targeted cancer therapies .
Properties
IUPAC Name |
4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-13(2)8-7-12-16(14,15)10-5-3-9(11)4-6-10/h3-6,12H,7-8,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERALKCUSVEQOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162632 | |
Record name | Sulfanilamide, N(sup 1)-(2-(dimethylamino)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77837-46-8, 14417-12-0 | |
Record name | 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77837-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfanilamide, N(sup 1)-(2-(dimethylamino)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfanilamide, N(sup 1)-(2-(dimethylamino)ethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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